molecular formula C14H15N3O2 B14205441 Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate CAS No. 827337-72-4

Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate

Cat. No.: B14205441
CAS No.: 827337-72-4
M. Wt: 257.29 g/mol
InChI Key: CTUGAHOLMXVCFO-UHFFFAOYSA-N
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Description

Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a benzyl group, a pyridine ring, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate typically involves the reaction of benzyl hydrazine with pyridine-3-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The benzyl and pyridine groups can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted benzyl or pyridine derivatives.

Scientific Research Applications

Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl hydrazine derivatives: These compounds share structural similarities with Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate and exhibit similar chemical properties.

    Pyridine-based compounds: Compounds containing the pyridine ring, such as pyridine-3-carboxaldehyde, are structurally related and may have comparable reactivity.

Uniqueness

This compound is unique due to its specific combination of benzyl, pyridine, and hydrazine carboxylate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

827337-72-4

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

benzyl N-(pyridin-3-ylmethylamino)carbamate

InChI

InChI=1S/C14H15N3O2/c18-14(19-11-12-5-2-1-3-6-12)17-16-10-13-7-4-8-15-9-13/h1-9,16H,10-11H2,(H,17,18)

InChI Key

CTUGAHOLMXVCFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNCC2=CN=CC=C2

Origin of Product

United States

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